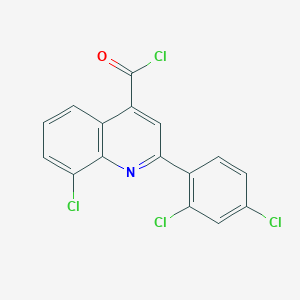

8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride

Description

8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by:

- A quinoline core substituted with chlorine at position 6.

- A 2,4-dichlorophenyl group at position 2.

- A reactive carbonyl chloride (-COCl) group at position 3.

This compound is primarily utilized in synthetic chemistry as an intermediate for synthesizing amides, esters, or other derivatives via nucleophilic acyl substitution. Its structural features, including electron-withdrawing chlorine substituents, enhance electrophilicity at the carbonyl center, making it highly reactive .

Properties

IUPAC Name |

8-chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7Cl4NO/c17-8-4-5-10(13(19)6-8)14-7-11(16(20)22)9-2-1-3-12(18)15(9)21-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVZZSPAFBMLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7Cl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The synthesis of 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride generally follows a two-stage approach:

Preparation of the corresponding quinoline-4-carboxylic acid derivative

The quinoline core is constructed using classical quinoline synthesis methods such as the Skraup, Doebner-Von Miller, or Friedlander synthesis. These methods involve cyclization of substituted anilines with aldehydes or ketones under acidic conditions to form the quinoline nucleus with desired substitutions at the 2- and 8-positions.Conversion of the carboxylic acid to the acid chloride

The key transformation to the carbonyl chloride functionality is typically achieved by reacting the quinoline-4-carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is carried out under reflux conditions, often in an inert solvent like dichloromethane or chloroform, to afford the acid chloride with high yield.

This two-step procedure is widely documented for quinoline-4-carbonyl chlorides and is applicable to the 8-chloro-2-(2,4-dichlorophenyl) derivative by selecting the appropriate substituted aniline precursor.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Quinoline core synthesis | Skraup/Doebner-Von Miller/Friedlander synthesis | Acidic medium, heat; starting from 2,4-dichloroaniline or equivalent substituted aniline |

| 2 | Electrophilic aromatic substitution (to install chloro groups) | Chlorination reagents (e.g., Cl₂, FeCl₃ catalyst) | To introduce chlorine at the 8-position of quinoline if not present in starting materials |

| 3 | Acid chloride formation | Thionyl chloride (SOCl₂) or oxalyl chloride; reflux in inert solvent | Conversion of quinoline-4-carboxylic acid to acid chloride; reaction monitored by TLC or IR spectroscopy |

Industrial Scale Considerations

Industrial synthesis of this compound employs the same fundamental chemistry but with adaptations for scale, safety, and efficiency:

- Large-scale reactors with controlled temperature and stirring to ensure uniform reaction conditions.

- Use of automated monitoring systems for reaction progress and endpoint detection.

- Implementation of green chemistry principles , such as solvent recycling and catalyst reuse, where applicable.

- Optimization of reaction times and reagent stoichiometry to maximize yield and purity.

Related Research Findings and Catalytic Innovations

Recent research has explored the use of novel catalytic systems to improve the synthesis of quinoline derivatives and their acid chlorides:

Magnetically recoverable catalysts such as Fe₃O₄@SiO₂ functionalized with urea-thiazole sulfonic acid chloride have been reported to catalyze the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives efficiently under solvent-free conditions at elevated temperatures (~80 °C). These catalysts allow easy recovery and reuse, enhancing sustainability.

The acid chloride formation step remains predominantly reliant on traditional chlorinating agents like SOCl₂, but efforts to reduce hazardous waste and improve reaction selectivity continue.

Comparative Table of Preparation Methods for Quinoline-4-carbonyl Chlorides

| Compound Variant | Key Starting Material | Chlorinating Agent | Reaction Conditions | Notes |

|---|---|---|---|---|

| This compound | 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid | Thionyl chloride (SOCl₂) | Reflux in inert solvent (e.g., dichloromethane) | Standard method, high yield, widely used in research and industry |

| 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride | 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | Thionyl chloride (SOCl₂) | Reflux, controlled temperature | Similar synthetic route; used as a reference for substitution pattern effects |

| 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride | Quinoline core synthesized via Skraup or Friedlander synthesis | Oxalyl chloride or SOCl₂ | Reflux with base present | Demonstrates alternative chlorinating agents and core synthesis methods |

Analytical and Monitoring Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress, particularly the conversion of the acid to acid chloride.

- Infrared Spectroscopy (IR): Characteristic acid chloride absorption bands (~1800 cm⁻¹) confirm formation.

- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern and purity.

- Mass Spectrometry (MS): Verifies molecular weight and structure.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The quinoline core structure allows it to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biological processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with analogs differing in substituents at positions 2 and 8 of the quinoline core:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dichlorophenyl group in the target compound enhances electrophilicity at the carbonyl chloride compared to analogs with electron-donating groups (e.g., ethoxy or propoxy) .

- Steric Effects : Bulkier substituents (e.g., 3-propoxyphenyl) reduce reaction rates in nucleophilic substitutions due to steric hindrance .

- Solubility : Ethoxy and propoxy groups improve solubility in organic solvents, whereas thienyl derivatives may exhibit unique coordination properties in metal-organic frameworks .

Research Trends and Industrial Relevance

- Pharmaceutical Intermediates: Chlorinated quinolines are precursors to antimalarial and anticancer agents. The dichlorophenyl group in the target compound may improve pharmacokinetic properties compared to non-halogenated analogs .

Biological Activity

8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and antiviral effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is . It features a quinoline core substituted with a chloro group and a dichlorophenyl moiety, which contributes to its biological activity. The compound is classified as an irritant and must be handled with care.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, 8-hydroxyquinoline derivatives have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values indicating potent antibacterial effects:

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.25 |

| This compound | Escherichia coli | 0.18 |

These findings suggest that structural modifications in quinoline derivatives can enhance their antibacterial properties .

Anticancer Activity

The anticancer properties of quinoline derivatives have been extensively researched. A study focusing on various substituted quinolines demonstrated that they can induce apoptosis in cancer cells through different mechanisms. The presence of electron-withdrawing groups like chloro enhances the cytotoxicity against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 5.0 |

| This compound | MCF-7 (breast cancer) | 6.5 |

These results indicate that the compound can effectively inhibit cancer cell proliferation .

Antiviral Activity

Emerging research has indicated potential antiviral properties of quinoline derivatives against viruses such as SARS-CoV-2. Molecular docking studies revealed that these compounds could interact effectively with viral proteases:

| Compound | Virus Target | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | SARS-CoV-2 Protease | -9.5 |

| This compound | Dengue Virus | -8.7 |

This suggests that the compound may inhibit viral replication through interaction with critical viral proteins .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various quinoline derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that compounds with halogen substitutions exhibited enhanced activity compared to non-substituted analogs.

- Anticancer Mechanism : In vitro studies demonstrated that this compound induces apoptosis in HeLa cells via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors.

- Antiviral Screening : A recent screening for antiviral activity against SARS-CoV-2 highlighted several quinoline derivatives as promising candidates for further development as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride, and how can reaction conditions be optimized?

- Methodology :

- The compound is synthesized via Friedländer or Doebner-Miller quinoline synthesis, followed by chlorination. Key steps include:

Quinoline Core Formation : Condensation of 2,4-dichloroaniline with a β-keto ester under acidic conditions.

Chlorination : Use of POCl₃ or SOCl₂ to introduce chlorine at the 8-position and activate the 4-carboxylic acid to acyl chloride.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) .

- Optimization : Monitor reaction progress via TLC, adjust stoichiometry (e.g., excess POCl₂ for complete chlorination), and control temperature (70–80°C) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodology :

- IR Spectroscopy : Confirm carbonyl chloride (C=O stretch at ~1770 cm⁻¹) and aromatic C-Cl bonds (650–800 cm⁻¹) .

- ¹H/¹³C NMR : Identify substituent patterns (e.g., quinoline H-3 as a singlet at δ ~8.5 ppm; dichlorophenyl protons as multiplets in δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (expected [M+H]⁺ = 395.94) and fragmentation patterns (e.g., loss of COCl group) .

- Table :

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| IR | 1770 cm⁻¹ | Confirm acyl chloride |

| ¹H NMR | δ 8.5 (H-3) | Quinoline core |

| HRMS | m/z 395.94 | Molecular ion |

Q. How can purity and stability be assessed during storage?

- Methodology :

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to quantify impurities (<98% purity threshold) .

- Stability Tests :

- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the acyl chloride.

- Monitor decomposition via ¹H NMR (disappearance of COCl proton signals) over 30 days .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., reactive COCl group) .

- Molecular Docking : Use crystal structure data (e.g., PDB ID from related quinolines) to model interactions with biological targets (e.g., enzyme active sites) .

- Example : Docking into cytochrome P450 enzymes predicts metabolic pathways (e.g., dechlorination at specific positions) .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting or MS adducts)?

- Methodology :

Cross-Validation : Compare NMR with HSQC/HMBC to assign ambiguous protons .

Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., residual moisture in DMSO-d₆).

High-Resolution MS : Differentiate [M+Na]⁺ adducts (m/z 417.92) from degradation products .

- Case Study : Aromatic proton splitting in ¹H NMR may arise from restricted rotation of the 2,4-dichlorophenyl group; variable-temperature NMR (25–60°C) can confirm .

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?

- Methodology :

- Substituent Variation : Replace Cl groups with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate electronic effects .

- Biological Assays : Test derivatives against bacterial/viral targets (e.g., SARS-CoV-2 protease) to correlate substituents with inhibitory potency .

- Key Modification : Introducing a methyl group at the quinoline 3-position enhances lipophilicity (logP ↑) and membrane permeability .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

- Methodology :

- Thermal Analysis : Use differential scanning calorimetry (DSC) to confirm melting points. Impurities (e.g., unreacted starting material) lower observed mp .

- Crystallography : Single-crystal X-ray diffraction (e.g., triclinic P1 space group, α=82.03°, β=89.35°) provides lattice energy data to refine theoretical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.